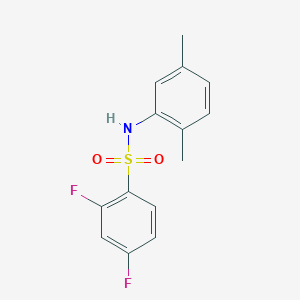
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BRD0705, and it has been found to have promising properties that could lead to the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of BRD0705 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BRD0705 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. BRD0705 has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and physiological effects:
BRD0705 has been found to have several biochemical and physiological effects that are relevant to its potential applications in medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of rheumatoid arthritis. BRD0705 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
BRD0705 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BRD0705. One area of research could be the development of new drugs based on the structure of BRD0705 for the treatment of cancer and inflammation. Another area of research could be the investigation of the mechanism of action of BRD0705, which could lead to a better understanding of its effects and potential applications. Additionally, research could be conducted to optimize the synthesis method of BRD0705 to improve its yield and purity.
Synthesis Methods
The synthesis of BRD0705 involves several steps, including the reaction of 2,6-dimethylphenylamine with 5-bromothiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of BRD0705 with good purity.
Scientific Research Applications
BRD0705 has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to have promising properties that could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases. BRD0705 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C12H12BrNO2S2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-bromo-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3 |
InChI Key |
MKNXTAUUGCJGMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
